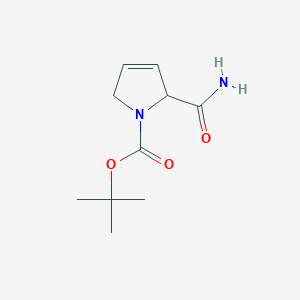![molecular formula C13H10N2O3S B14089717 4-((3-Oxo-5,6-dihydroimidazo[2,1-b]thiazol-2(3h)-ylidene)methyl)benzoic acid](/img/structure/B14089717.png)
4-((3-Oxo-5,6-dihydroimidazo[2,1-b]thiazol-2(3h)-ylidene)methyl)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-((3-Oxo-5,6-dihydroimidazo[2,1-b]thiazol-2(3h)-ylidene)methyl)benzoic acid is a heterocyclic compound that contains a five-membered ring with three carbon atoms, one sulfur atom, and one nitrogen atom. These compounds are known for their broad range of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antibacterial properties .
Méthodes De Préparation
The synthesis of 4-((3-Oxo-5,6-dihydroimidazo[2,1-b]thiazol-2(3h)-ylidene)methyl)benzoic acid is typically based on the reaction of (2Z)-1,3-diaryl-4-bromobut-2-en-1-one derivatives with 2-aminothiazoles . The reaction conditions vary depending on the structure of the starting bromo ketone. For example, the mixture is heated at reflux for 2 hours in the case of ketone 1b, for 3 hours in the case of ketone 1c, and for 4 hours in the case of ketone 1d . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Analyse Des Réactions Chimiques
4-((3-Oxo-5,6-dihydroimidazo[2,1-b]thiazol-2(3h)-ylidene)methyl)benzoic acid undergoes various types of chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include α-halocarbonyl compounds and 2-aminothiazoles . The major products formed from these reactions depend on the structure of the starting reagents and the reaction conditions .
Applications De Recherche Scientifique
This compound has a wide range of scientific research applications. It is used in the development of anticancer and antiviral drugs, antioxidants, immunomodulatory agents, and tuberculostatic agents . In addition, it exhibits high levels of anticancer, anti-inflammatory, antimicrobial, and antibacterial activity . The spatial structure of 5,6-dihydroimidazo[2,1-b][1,3]thiazoles also provides opportunities to use them as catalysts in asymmetric synthesis .
Mécanisme D'action
The mechanism of action of 4-((3-Oxo-5,6-dihydroimidazo[2,1-b]thiazol-2(3h)-ylidene)methyl)benzoic acid involves its interaction with molecular targets and pathways involved in various biological processes . For example, it may bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks, a G2 stop, and ultimately, cell death . This mechanism is similar to that of other compounds in the imidazo[2,1-b][1,3]thiazole family .
Comparaison Avec Des Composés Similaires
4-((3-Oxo-5,6-dihydroimidazo[2,1-b]thiazol-2(3h)-ylidene)methyl)benzoic acid is similar to other compounds in the imidazo[2,1-b][1,3]thiazole family, such as 5,6-dihydroimidazo[2,1-b][1,3]thiazol-3-ylacetic acid. it is unique in its specific structure and the range of biological activities it exhibits . Other similar compounds include 2-methyl-6-(4-nitrobenzylidene)-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5(6H)-one and 4-oxo-3,4-dihydroimidazo[5,1-d][1,2,3,5]tetrazine-8-carboxamide .
Propriétés
Formule moléculaire |
C13H10N2O3S |
|---|---|
Poids moléculaire |
274.30 g/mol |
Nom IUPAC |
4-[(3-oxo-5,6-dihydroimidazo[2,1-b][1,3]thiazol-2-ylidene)methyl]benzoic acid |
InChI |
InChI=1S/C13H10N2O3S/c16-11-10(19-13-14-5-6-15(11)13)7-8-1-3-9(4-2-8)12(17)18/h1-4,7H,5-6H2,(H,17,18) |
Clé InChI |
KABYJTOTRSDYPC-UHFFFAOYSA-N |
SMILES canonique |
C1CN2C(=O)C(=CC3=CC=C(C=C3)C(=O)O)SC2=N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N'-[(1E)-1-(3-methoxyphenyl)ethylidene]furan-2-carbohydrazide](/img/structure/B14089636.png)
![5-butyl-2-(4,6-dimethylpyrimidin-2-yl)-6-methyl-1H-pyrazolo[3,4-b]pyridine-3,4(2H,7H)-dione](/img/structure/B14089641.png)

![6-Methoxy-1-(3-methoxyphenyl)-2-[2-(morpholin-4-yl)ethyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14089667.png)
![3-(5-chloro-2-hydroxy-4-methylphenyl)-5-(2-hydroxyethyl)-4-[3-(3-methylbutoxy)phenyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14089671.png)
![8-[(3-bromopropyl)sulfanyl]-3-methyl-7-pentyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B14089673.png)

![1-(3-Bromo-4-hydroxy-5-methoxyphenyl)-2-(2-hydroxyethyl)-5,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14089685.png)
![3-(1H-benzimidazol-1-yl)-N'-[(E)-pyridin-4-ylmethylidene]propanehydrazide](/img/structure/B14089688.png)



![3-(2-hydroxyphenyl)-4-(3-hydroxyphenyl)-5-(3-hydroxypropyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14089711.png)
![1-(2,3-Dimethoxyphenyl)-2-[3-(dimethylamino)propyl]-6-methoxy-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14089713.png)
